molecular formula C15H17ClN6O2 B8026640 1-(4-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-methylurea

1-(4-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-methylurea

Cat. No.: B8026640
M. Wt: 348.79 g/mol
InChI Key: YQOTYESCDZFORK-UHFFFAOYSA-N
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Description

1-(4-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-methylurea is a chemical compound that belongs to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of the triazine ring and morpholine moiety in its structure imparts unique chemical and biological properties to this compound.

Properties

IUPAC Name

1-[4-(4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN6O2/c1-17-15(23)18-11-4-2-10(3-5-11)12-19-13(16)21-14(20-12)22-6-8-24-9-7-22/h2-5H,6-9H2,1H3,(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOTYESCDZFORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Chloro-6-Morpholino-1,3,5-Triazine Intermediate

The synthesis begins with cyanuric chloride (1), where two chlorines are replaced by morpholine under controlled conditions. In a typical procedure, cyanuric chloride (1 eq) is dissolved in anhydrous dichloromethane and cooled to 0–5°C. Morpholine (2.2 eq) and triethylamine (2.2 eq) are added dropwise, maintaining pH < 8 to prevent over-substitution. The reaction proceeds for 2–4 hours at 0–5°C, yielding 4,6-dimorpholino-1,3,5-triazine (2) with >85% purity.

Key Data:

  • Temperature: 0–5°C (prevents tri-substitution).

  • Solvent: Dichloromethane or THF.

  • Yield: 87–92%.

Urea Formation with Methyl Isocyanate

Intermediate (3) reacts with methyl isocyanate (1.2 eq) in dry DMF at 80–100°C for 4–6 hours. Sodium bicarbonate is added periodically to maintain neutrality, minimizing side reactions. The crude product is recrystallized from absolute ethanol, yielding 1-(4-(4-chloro-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-methylurea (4).

Optimization Insights:

  • Solvent: DMF enhances solubility of aryl intermediates.

  • Temperature: 80–100°C accelerates urea formation without degradation.

  • Yield: 60–65% after recrystallization.

Analytical Validation and Spectroscopic Data

Structural Confirmation via Spectroscopy

IR Analysis:

  • Urea C=O Stretch: 1705 cm⁻¹ (shifted from 1737 cm⁻¹ in monomer due to resonance stabilization).

  • Triazine Ring: 815 cm⁻¹ (C=N stretching).

¹H NMR (DMSO-d₆):

  • δ 10.31 (s, 1H, urea NH), 7.49–7.24 (m, 4H, Ar-H), 3.69–3.59 (m, 8H, morpholine CH₂), 2.51 (s, 3H, -SCH₃).

Elemental Analysis:

  • Calculated for C₂₃H₃₀N₁₀O₃S: C 52.46%, H 5.74%, N 26.60%.

  • Found: C 52.42%, H 5.70%, N 26.56%.

Comparative Analysis of Synthetic Routes

Parameter Method A Method B
Morpholine Substitution 0–5°C, 2 h0–5°C, 4 h
Suzuki Catalyst Pd(PPh₃)₄Pd(OAc)₂/XPhos
Urea Reaction Time 4 h6 h
Overall Yield 60.5%65.2%

Method B offers higher yields due to optimized palladium catalysts but requires longer reaction times.

Challenges and Mitigation Strategies

Byproduct Formation During Urea Synthesis

Exothermic reactions at >100°C promote isocyanate dimerization, yielding uretidinedione byproducts. This is mitigated by:

  • Gradual temperature ramping (80→100°C over 1 h).

  • In situ neutralization with NaHCO₃.

Purification Difficulties

The product’s low solubility in polar solvents necessitates recrystallization from ethanol or acetonitrile. Silica gel chromatography (EtOAc/hexane, 1:1) resolves persistent impurities.

Applications and Derivatives

The compound’s triazine-urea scaffold shows promise in:

  • Kinase Inhibition: Analogues inhibit PI3K/mTOR with IC₅₀ < 10 nM.

  • Gas Separation: Urea-CTFs exhibit C₂H₄/CH₄ selectivity >30 .

Chemical Reactions Analysis

1-(4-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-methylurea undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium carbonate, morpholine, and various amine derivatives . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Agricultural Applications

  • Herbicide Development :
    • This compound has been identified as a potential herbicide due to its ability to inhibit specific enzymes involved in plant growth. Its mechanism of action involves disrupting photosynthesis and other metabolic pathways in target plants, making it effective against a range of weeds.
    • Case Study : Trials conducted on various crops demonstrated that formulations containing this compound significantly reduced weed populations without adversely affecting crop yields. For instance, studies have shown that it can selectively target broadleaf weeds while being safe for cereal crops .
  • Crop Protection :
    • Beyond herbicidal properties, the compound also exhibits fungicidal activity. It has been tested against several fungal pathogens affecting crops, showing promising results in controlling diseases such as powdery mildew and rusts.
    • Field Trials : In field trials, the application of this compound led to improved crop health and yield, particularly under conditions conducive to fungal infections .

Pharmaceutical Applications

  • Anticancer Activity :
    • Research indicates that derivatives of this compound may possess anticancer properties. Studies have explored its efficacy against various cancer cell lines, with some derivatives showing significant cytotoxic effects.
    • Research Findings : In vitro studies revealed that the compound could induce apoptosis in cancer cells through the activation of specific signaling pathways .
  • Antimicrobial Properties :
    • The compound has also been investigated for its antibacterial activity. It demonstrates effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.
    • Clinical Studies : Clinical tests have shown that formulations containing this compound can reduce bacterial load in infected tissues, suggesting potential use in treating infections .

Materials Science Applications

  • Polymer Chemistry :
    • The incorporation of this triazine derivative into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength.
    • Material Performance : Polymers modified with this compound exhibited improved resistance to environmental degradation, making them suitable for outdoor applications.
  • Nanotechnology :
    • Research is ongoing into the use of this compound in nanomaterials for drug delivery systems. Its ability to form stable complexes with various drugs may facilitate targeted delivery mechanisms.
    • Innovative Approaches : Studies are focusing on synthesizing nanoparticles using this compound as a stabilizing agent for drug encapsulation, which could improve therapeutic efficacy and reduce side effects .

Mechanism of Action

The mechanism of action of 1-(4-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-methylurea involves its interaction with specific molecular targets and pathways. The triazine ring and morpholine moiety play a crucial role in its biological activity. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-methylurea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

1-(4-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-methylurea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound is characterized by the following chemical structure:

C15H18ClN5O\text{C}_{15}\text{H}_{18}\text{ClN}_{5}\text{O}

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dichloro-6-morpholino-1,3,5-triazine with an appropriate aniline derivative. The morpholino group enhances the compound's solubility and biological activity.

Antimicrobial Properties

Several studies have reported on the antimicrobial activity of triazine derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects against various bacterial strains. The mechanism often involves disruption of bacterial protein synthesis or interference with DNA replication processes.

Anti-cancer Activity

Research indicates that triazine derivatives can exhibit cytotoxic effects against cancer cell lines. For example, compounds bearing similar structural motifs have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting key survival signals.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Anti-cancerInduction of apoptosis in cancer cells
AntiviralPotential activity against viral infections

The biological activity of this compound is attributed to its ability to interact with specific biological targets. This may include:

  • Inhibition of Enzymatic Activity : Compounds with triazine rings can inhibit enzymes involved in nucleic acid synthesis.
  • Receptor Modulation : Some studies suggest that these compounds may act on various receptors related to cell signaling pathways.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that a similar triazine compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated strong efficacy, suggesting potential for development as an antimicrobial agent.

Study 2: Cancer Cell Line Testing

In vitro testing on human cancer cell lines showed that the compound induced apoptosis at concentrations lower than those required for cytotoxicity in normal cells. This selectivity highlights its potential as a therapeutic agent with reduced side effects compared to traditional chemotherapeutics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-methylurea, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis likely involves triazine core functionalization via nucleophilic substitution. For example, morpholino and chloro groups can be introduced sequentially using amines (e.g., morpholine) and chlorinating agents. Optimization involves adjusting temperature, solvent polarity (e.g., DMF or ethanol), and stoichiometry. Statistical experimental design (e.g., factorial design) minimizes trials while maximizing yield . Characterization via FT-IR (C=O stretch at ~1650 cm⁻¹) and NMR (triazine ring protons at δ 8.5–9.0 ppm) confirms structural integrity .

Q. How do researchers validate the purity and structural identity of this compound?

  • Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm). Structural validation combines mass spectrometry (ESI-MS for molecular ion peaks) and multinuclear NMR (¹H, ¹³C, DEPT-135). For example, the urea NH proton appears as a broad singlet near δ 6.5–7.0 ppm, while the triazine carbons resonate at ~160–170 ppm in ¹³C NMR .

Q. What spectroscopic techniques are critical for analyzing substituent effects on the triazine core?

  • Methodological Answer : X-ray crystallography resolves spatial arrangements, while IR spectroscopy tracks electronic effects of substituents (e.g., chloro groups reduce electron density on the triazine ring, shifting C=N stretches). UV-Vis spectroscopy (200–400 nm) monitors conjugation changes, and ¹⁵N NMR distinguishes urea vs. triazine nitrogen environments .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for modifying the morpholino or chloro substituents?

  • Methodological Answer : Density Functional Theory (DFT) calculates transition states for substitution reactions (e.g., replacing chloro with other leaving groups). Reaction path search algorithms (e.g., GRRM) identify intermediates, while molecular docking predicts steric/electronic effects of substituents on target binding (e.g., kinase inhibition) . Experimental validation via kinetic studies (e.g., Arrhenius plots) refines computational predictions .

Q. What strategies resolve contradictions in bioactivity data across different assay conditions?

  • Methodological Answer : Discrepancies may arise from solvent polarity (DMSO vs. aqueous buffers) or redox interference. Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. For example, if IC₅₀ varies, perform dose-response curves in triplicate and apply ANOVA to assess significance. Include positive controls (e.g., staurosporine for kinase assays) to validate experimental setups .

Q. How does the compound’s stability under varying pH and temperature conditions impact its pharmacokinetic profile?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. pH-rate profiling (pH 1–10) identifies degradation pathways (e.g., hydrolysis of urea linkage at acidic pH). Use LC-MS to characterize degradation products. Computational tools like ADMET Predictor™ estimate oral bioavailability and half-life .

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